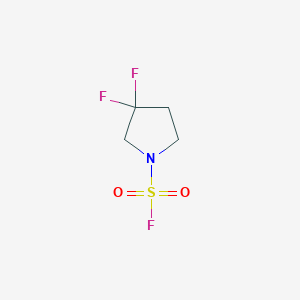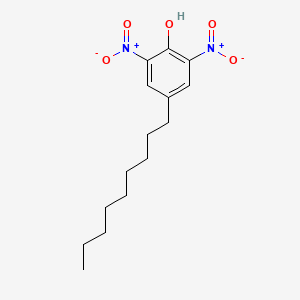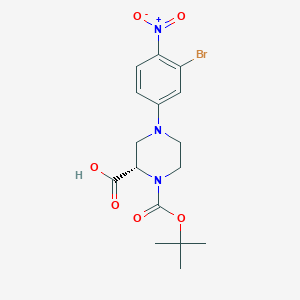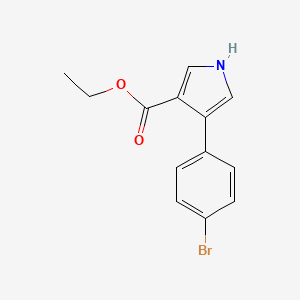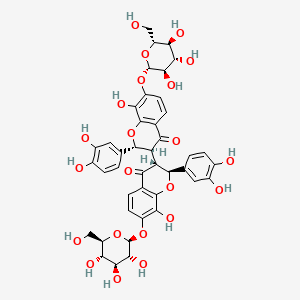
(SS)-(+)-Pseudoephedrinium salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(SS)-(+)-Pseudoephedrinium salicylate is a compound that combines the properties of pseudoephedrine and salicylate Pseudoephedrine is a sympathomimetic amine commonly used as a decongestant, while salicylate is a salt or ester of salicylic acid, known for its anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (SS)-(+)-Pseudoephedrinium salicylate typically involves the reaction of pseudoephedrine with salicylic acid. The process begins with the preparation of pseudoephedrine, which can be synthesized from benzaldehyde through a series of steps including reductive amination and resolution of enantiomers. Salicylic acid is usually obtained from the hydrolysis of methyl salicylate or through the Kolbe-Schmitt reaction.
The reaction between pseudoephedrine and salicylic acid is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the pseudoephedrinium salicylate salt, which is then purified through recrystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the product.
化学反应分析
Types of Reactions
(SS)-(+)-Pseudoephedrinium salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
科学研究应用
(SS)-(+)-Pseudoephedrinium salicylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and nasal congestion.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (SS)-(+)-Pseudoephedrinium salicylate involves the combined effects of pseudoephedrine and salicylate. Pseudoephedrine acts as a sympathomimetic agent, stimulating adrenergic receptors and causing vasoconstriction, which reduces nasal congestion. Salicylate exerts anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and pain.
相似化合物的比较
(SS)-(+)-Pseudoephedrinium salicylate can be compared with other similar compounds, such as:
Pseudoephedrine hydrochloride: Primarily used as a decongestant, lacks the anti-inflammatory properties of salicylate.
Salicylic acid: Known for its anti-inflammatory and keratolytic effects, but does not possess the decongestant properties of pseudoephedrine.
Aspirin (acetylsalicylic acid): A widely used anti-inflammatory and analgesic agent, but does not have the sympathomimetic effects of pseudoephedrine.
属性
CAS 编号 |
164290-93-1 |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
2-hydroxybenzoic acid;(2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO.C7H6O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;8-6-4-2-1-3-5(6)7(9)10/h3-8,10-12H,1-2H3;1-4,8H,(H,9,10)/t8-,10?;/m0./s1 |
InChI 键 |
XPBWFIUTLFAFKC-ISRZGASSSA-N |
手性 SMILES |
C[C@@H](C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC.C1=CC=C(C(=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


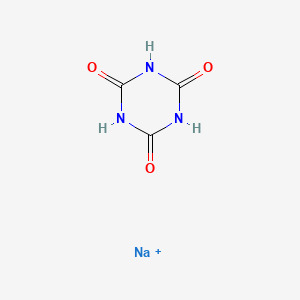
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
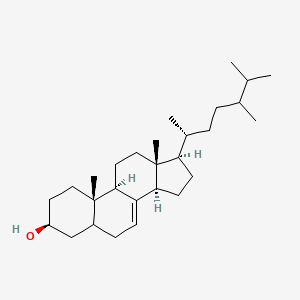
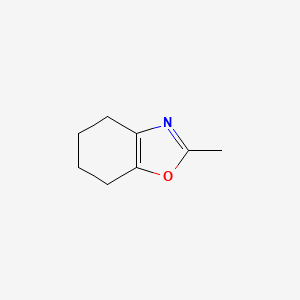
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
